(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone
Overview
Description
The compound "(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone" is a benzophenone derivative, which is a class of organic compounds containing two phenyl groups attached to a carbonyl group. Benzophenones are known for their diverse applications in material science and pharmaceuticals. They often exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. The presence of halogen substituents like chlorine, fluorine, and iodine in the compound may influence its reactivity and physical properties, potentially enhancing its utility in various chemical applications.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of "(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone," they do offer insights into the synthesis of related compounds. For example, the synthesis of similar benzophenone derivatives involves the use of starting materials that are subjected to conditions such as heating with orthophosphoric acid and monitoring the reaction progress through techniques like Thin Layer Chromatography (TLC) . The purification process typically includes extraction, drying, and recrystallization to obtain the desired product.
Molecular Structure Analysis
X-ray diffraction studies are commonly used to determine the crystal structure of benzophenone derivatives. These studies reveal the crystalline system, space group, and unit cell parameters, which are crucial for understanding the molecular geometry and intermolecular interactions within the crystal lattice . The presence of intramolecular hydrogen bonds and other non-covalent interactions can significantly influence the stability and properties of the compound.
Chemical Reactions Analysis
Benzophenone derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. For instance, halogenated benzophenones might participate in nucleophilic aromatic substitution reactions or serve as intermediates in the synthesis of more complex organic molecules, such as pharmaceuticals or agrochemicals . The specific reactivity of "(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone" would depend on the electronic effects of the halogen substituents and the ketone group.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzophenone derivatives, such as melting point, solubility, and stability, are influenced by their molecular structure. The presence of halogen atoms can affect the compound's polarity, boiling point, and reactivity. The crystal structure analysis provides information on the molecular packing, which can be related to the compound's physical properties, such as density and hardness . Chemical properties, including acidity, basicity, and reactivity, can be inferred from the functional groups present in the molecule and their electronic interactions.
Scientific Research Applications
Non-Covalent Interactions in Supramolecular Architectures
A study explored the crystal packing of derivatives similar to (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone, emphasizing the role of non-covalent interactions, such as lone pair-π interactions and halogen bonds, in their supramolecular architectures. These interactions are crucial in stabilizing the molecular conformations in the crystal environment (Sharma et al., 2019).
Radiosynthesis and In Vivo Evaluation
Another research focused on the synthesis, radiosynthesis, and in vivo evaluation of a compound structurally related to (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone for potential visualization of the 5-HT2A receptor with SPECT in mice (Blanckaert et al., 2005). This emphasizes its potential application in neuroimaging and brain research.
Crystal Structure Analysis in Heterocyclic Compounds
The study of the crystal structure of related compounds, like (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, is crucial in understanding the diverse applications of these compounds in material science and pharmaceuticals. Their biological activities range from antibacterial to antifungal and antiviral properties (Nagaraju et al., 2018).
Analysis of Degradation Products in Pharmaceuticals
A study on flunarizine hydrochloride (FLZ) and its degradation products revealed the importance of analyzing compounds like (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone to ensure the quality and efficacy of pharmaceutical products (El-Sherbiny et al., 2005).
Synthesis of Anti-mycobacterial Agents
Research into the synthesis of phenyl cyclopropyl methanones, related to (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone, shows their potential as anti-tubercular agents. This highlights the role of such compounds in developing new treatments for infectious diseases (Dwivedi et al., 2005).
Safety And Hazards
Future Directions
“(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone” is a reagent in the synthesis of Empagliflozin , an inhibitor of SGLT-2 . Empagliflozin is a drug developed by Boehringer Ingelheim and Eli Lilly for the treatment of type 2 diabetes . The future directions of this compound may be related to the development of new drugs for the treatment of diabetes .
properties
IUPAC Name |
(2-chloro-5-iodophenyl)-(4-fluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFIO/c14-12-6-5-10(16)7-11(12)13(17)8-1-3-9(15)4-2-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYGUQLVFSPVRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)I)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045098 | |
Record name | (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301045098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone | |
CAS RN |
915095-86-2 | |
Record name | (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915095-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chlor-5-iod-phenyl)-(4-fluoro-phenyl)-methanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915095862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301045098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-chloro-5-iodophenyl)(4-fluorophenyl)methanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.972 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ5QSH47AL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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